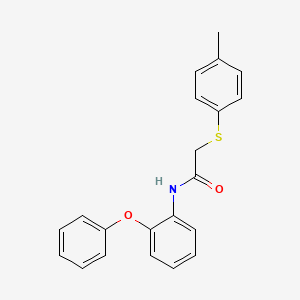
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide, also known as PPPTA, is a chemical compound that belongs to the class of thioacetamide derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide involves the reaction of 2-phenoxyaniline with p-tolyl thiol followed by acetylation of the resulting product.
Starting Materials
2-phenoxyaniline, p-tolyl thiol, acetic anhydride, pyridine, sodium acetate, diethyl ether, wate
Reaction
Step 1: Dissolve 2-phenoxyaniline and p-tolyl thiol in acetic anhydride and add pyridine as a catalyst., Step 2: Heat the mixture at 80-90°C for 4-6 hours., Step 3: Cool the reaction mixture and add water to it., Step 4: Extract the product with diethyl ether., Step 5: Dry the organic layer with anhydrous sodium sulfate., Step 6: Evaporate the solvent to obtain the crude product., Step 7: Dissolve the crude product in acetic anhydride and add sodium acetate as a catalyst., Step 8: Heat the mixture at 80-90°C for 4-6 hours., Step 9: Cool the reaction mixture and add water to it., Step 10: Extract the product with diethyl ether., Step 11: Dry the organic layer with anhydrous sodium sulfate., Step 12: Evaporate the solvent to obtain the final product, N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide.
Wirkmechanismus
The mechanism of action of N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide. One area of interest is the development of more effective methods for administering N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide in vivo, such as the use of nanoparticles or liposomes. Another area of interest is the identification of the specific enzymes and signaling pathways that N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide targets, which could lead to the development of more targeted and effective cancer therapies. Additionally, the potential use of N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide as an anti-inflammatory and analgesic agent warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer. N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has also been studied for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-16-11-13-18(14-12-16)25-15-21(23)22-19-9-5-6-10-20(19)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXRJINJIZWUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)
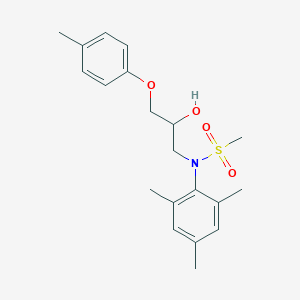
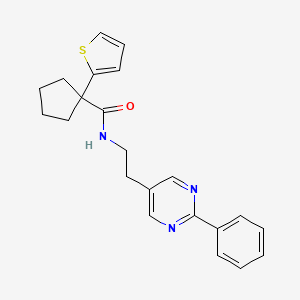
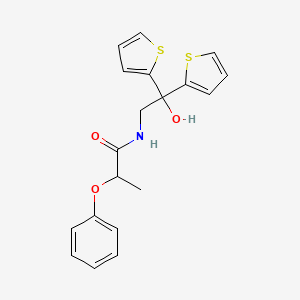
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)
![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2883508.png)

![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)
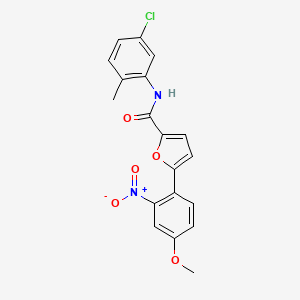
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide](/img/structure/B2883515.png)
